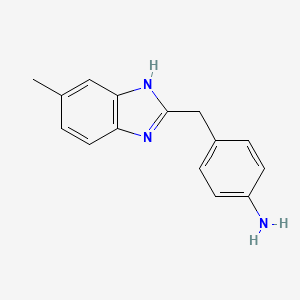![molecular formula C26H33N5O2 B11590171 4-(8-benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propylpiperazine-1-carboxamide](/img/structure/B11590171.png)
4-(8-benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-Benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propyltetrahydro-1(2H)-pyrazinecarboxamide is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a pyrano[3,4-c]pyridine core with a pyrazinecarboxamide moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-(8-Benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propyltetrahydro-1(2H)-pyrazinecarboxamide involves multiple steps, including the formation of the pyrano[3,4-c]pyridine core and subsequent functionalization to introduce the pyrazinecarboxamide group.
Formation of Pyrano[3,4-c]pyridine Core: The initial step involves the cyclization of appropriate precursors under controlled conditions to form the pyrano[3,4-c]pyridine core. This step typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Functionalization: The next step involves the introduction of the benzyl, cyano, and dimethyl groups to the core structure. This is achieved through a series of substitution reactions using reagents such as benzyl bromide, sodium cyanide, and methyl iodide.
Formation of Pyrazinecarboxamide Moiety: The final step involves the coupling of the functionalized pyrano[3,4-c]pyridine core with a pyrazinecarboxamide precursor. This step may require the use of coupling agents and specific reaction conditions to achieve the desired product.
Industrial production methods for this compound would involve scaling up these synthetic routes while optimizing reaction conditions to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
4-(8-Benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propyltetrahydro-1(2H)-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and dimethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the cyano group to convert it to an amine. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions at the benzyl and pyrazinecarboxamide moieties. Common reagents for these reactions include alkyl halides and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(8-Benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propyltetrahydro-1(2H)-pyrazinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of oncology and neurology.
Biological Studies: The compound can be used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Pharmaceutical Research: The compound can be used as a lead compound for the development of new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial applications, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(8-Benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propyltetrahydro-1(2H)-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-(8-Benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propyltetrahydro-1(2H)-pyrazinecarboxamide can be compared with other similar compounds, such as:
4-(5-Cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propyl-1-piperazinecarboxamide: This compound features a similar pyrano[3,4-c]pyridine core but with different substituents, leading to variations in its chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share structural similarities with the pyrazinecarboxamide moiety and exhibit similar biological activities, particularly in the context of enzyme inhibition and receptor binding.
The uniqueness of 4-(8-Benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propyltetrahydro-1(2H)-pyrazinecarboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H33N5O2 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
4-(8-benzyl-5-cyano-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)-N-propylpiperazine-1-carboxamide |
InChI |
InChI=1S/C26H33N5O2/c1-4-10-28-25(32)31-13-11-30(12-14-31)24-21(17-27)20-16-26(2,3)33-18-22(20)23(29-24)15-19-8-6-5-7-9-19/h5-9H,4,10-16,18H2,1-3H3,(H,28,32) |
InChI Key |
PSLLOACYOKFJMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)C2=C(C3=C(COC(C3)(C)C)C(=N2)CC4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11590090.png)
![(5Z)-3-(3,4-dimethylphenyl)-5-[(5-ethylthiophen-2-yl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590096.png)
![Methyl 7-(4-tert-butylphenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11590113.png)
![6-amino-8-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11590126.png)
![3-(4-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B11590136.png)
![methyl 2-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11590137.png)
![5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B11590147.png)
![4-[(2-Hydroxy-5-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B11590150.png)
![2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]methyl}phenyl (4-methylphenoxy)acetate](/img/structure/B11590154.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11590163.png)
![8-(furan-2-yl)-N-(2-methylpropyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11590168.png)
![(5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590178.png)

![1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B11590193.png)
